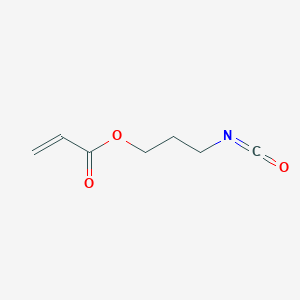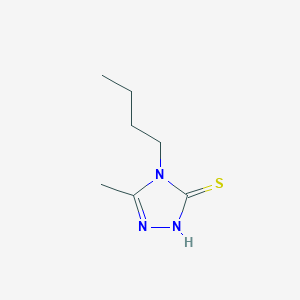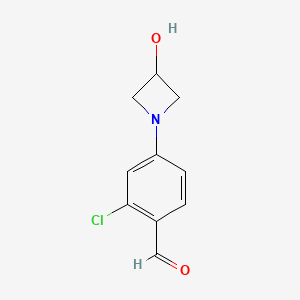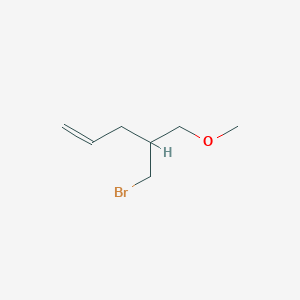![molecular formula C9H15Cl B13193926 2-(2-Chloroethyl)bicyclo[2.2.1]heptane CAS No. 184030-99-7](/img/structure/B13193926.png)
2-(2-Chloroethyl)bicyclo[2.2.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloroethyl)bicyclo[221]heptane is a chemical compound with the molecular formula C9H15Cl It is a derivative of norbornane, a bicyclic hydrocarbon, and features a chloroethyl group attached to the bicyclo[221]heptane structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethyl)bicyclo[2.2.1]heptane typically involves the reaction of norbornene with chloroethyl chloride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process can be summarized as follows:
Starting Materials: Norbornene and chloroethyl chloride.
Catalyst: A suitable catalyst such as aluminum chloride or boron trifluoride.
Reaction Conditions: The reaction is conducted at a temperature range of 0-50°C, under an inert atmosphere to prevent unwanted side reactions.
Purification: The product is purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Chloroethyl)bicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the chloroethyl group can yield ethyl derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of 2-(2-Hydroxyethyl)bicyclo[2.2.1]heptane or 2-(2-Aminoethyl)bicyclo[2.2.1]heptane.
Oxidation: Formation of 2-(2-Oxoethyl)bicyclo[2.2.1]heptane.
Reduction: Formation of 2-(2-Ethyl)bicyclo[2.2.1]heptane.
Wissenschaftliche Forschungsanwendungen
2-(2-Chloroethyl)bicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-Chloroethyl)bicyclo[2.2.1]heptane involves its interaction with various molecular targets. The chloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. This reactivity is exploited in synthetic chemistry to create novel compounds with desired properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chlorobicyclo[2.2.1]heptane: A closely related compound with a similar structure but lacking the ethyl group.
2-Methylbicyclo[2.2.1]heptane: Another derivative of norbornane with a methyl group instead of a chloroethyl group.
2,2,3-Trimethylbicyclo[2.2.1]heptane: A more heavily substituted derivative with three methyl groups.
Uniqueness
2-(2-Chloroethyl)bicyclo[2.2.1]heptane is unique due to the presence of the chloroethyl group, which imparts distinct reactivity and potential applications compared to its analogs. This compound’s ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and industrial applications.
Eigenschaften
CAS-Nummer |
184030-99-7 |
|---|---|
Molekularformel |
C9H15Cl |
Molekulargewicht |
158.67 g/mol |
IUPAC-Name |
2-(2-chloroethyl)bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C9H15Cl/c10-4-3-9-6-7-1-2-8(9)5-7/h7-9H,1-6H2 |
InChI-Schlüssel |
RTYXJESPJKCWHN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC1CC2CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[1-(2-Fluoroethyl)-1H-pyrazol-4-yl]acetonitrile](/img/structure/B13193859.png)
![1-[2-Amino-1-(4-ethylphenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13193871.png)
![2-Bromo-5-cyclopropyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B13193876.png)

![1-[(tert-Butoxy)carbonyl]-4-chloro-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B13193883.png)

![2-{6-ethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetonitrile](/img/structure/B13193891.png)


![2-{[(2-Chlorophenyl)methyl]amino}propanoic acid](/img/structure/B13193911.png)



